molecular formula C10H9NOS B8490304 4-Ethyl-1-benzenecarbonyl isothiocyanate

4-Ethyl-1-benzenecarbonyl isothiocyanate

Cat. No. B8490304
M. Wt: 191.25 g/mol
InChI Key: FYLAIEUSEASJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-benzenecarbonyl isothiocyanate is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-1-benzenecarbonyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-1-benzenecarbonyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethyl-1-benzenecarbonyl isothiocyanate

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-ethylbenzoyl isothiocyanate

InChI

InChI=1S/C10H9NOS/c1-2-8-3-5-9(6-4-8)10(12)11-7-13/h3-6H,2H2,1H3

InChI Key

FYLAIEUSEASJHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Ethyl-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-ethyl-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-ethyl-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (68 mg, yield 84%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Ethyl-1-benzenecarbonyl isothiocyanate was prepared using commercially available 4-ethyl-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 4-ethyl-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (69 mg, yield 87%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

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